molecular formula C19H16Cl2N4O2S B3744448 N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea

N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea

Cat. No. B3744448
M. Wt: 435.3 g/mol
InChI Key: MFGXXLODTSNCCC-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group consisting of two amine residues connected by a carbonyl (C=O) functional group. Urea derivatives are known for their wide range of biological activities and are used in various fields such as medicine and agriculture .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. As a urea derivative, it might undergo reactions typical for compounds with the urea functional group. For example, urea derivatives can participate in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .

Scientific Research Applications

Anticonvulsant Properties

Epilepsy, a central nervous system disorder characterized by abnormal neuronal activity leading to recurrent seizures, affects millions worldwide. Researchers have explored the anticonvulsant potential of 1,3,4-thiadiazole derivatives. These modifications have yielded highly effective agents with reduced toxicity. Notably, compounds based on this scaffold have shown promise in managing epileptic seizures .

Anticancer and Antitumor Effects

Certain derivatives of 1,3,4-thiadiazole exhibit anticancer and antitumor activities. Researchers have investigated their potential against breast cancer cell lines and lung cancer cells. For instance, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide demonstrated significant cytotoxicity .

Antidiabetic Activity

The 1,3,4-thiadiazole scaffold has also been explored for its antidiabetic properties. Researchers have synthesized derivatives and evaluated their effects on glucose regulation. These compounds hold promise as potential antidiabetic agents .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Some 1,3,4-thiadiazole derivatives exhibit anti-inflammatory effects. These compounds may contribute to managing inflammatory conditions .

Antiviral and Antimicrobial Activities

Researchers have investigated the antiviral and antimicrobial potential of 1,3,4-thiadiazole derivatives. These compounds have shown activity against viruses and various microbial pathogens. Their unique structural features contribute to their effectiveness .

Neuroprotective Effects

The 1,3,4-thiadiazole scaffold has been studied for its neuroprotective properties. These derivatives may offer therapeutic benefits in neurodegenerative conditions .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process this compound is involved in. For example, some urea derivatives are used as enzyme inhibitors, where they bind to a specific enzyme and reduce its activity .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2S/c1-2-5-12-6-3-4-7-16(12)27-11-17-24-25-19(28-17)23-18(26)22-15-9-8-13(20)10-14(15)21/h2-4,6-10H,1,5,11H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGXXLODTSNCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-(5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea
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N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea
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N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea
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N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea
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N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea
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N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea

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